Cas no 436090-02-7 (2-2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-ylacetic acid)
2-2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- [2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid
- 2-2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-ylacetic acid
- CS-0346209
- 436090-02-7
- 2-(2-(2-Chlorophenyl)-1h-benzo[d]imidazol-1-yl)acetic acid
- 2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid
- AKOS001261107
- Z147652484
- 2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]aceticacid
- EN300-23238
-
- MDL: MFCD04035054
- Inchi: 1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15-17-12-7-3-4-8-13(12)18(15)9-14(19)20/h1-8H,9H2,(H,19,20)
- InChI Key: FYAYOINVINLIPW-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=NC2C=CC=CC=2N1CC(=O)O
Computed Properties
- Exact Mass: 286.0509053Da
- Monoisotopic Mass: 286.0509053Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55.1Ų
2-2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23238-0.05g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-23238-0.1g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-23238-0.25g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-23238-0.5g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-23238-1.0g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-23238-2.5g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-23238-5.0g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
| Enamine | EN300-23238-10.0g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
| Enamine | EN300-23238-1g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 90% | 1g |
$371.0 | 2023-09-15 | |
| Enamine | EN300-23238-5g |
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid |
436090-02-7 | 90% | 5g |
$1075.0 | 2023-09-15 |
2-2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-ylacetic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-ylacetic acid
Comprehensive Overview of 2-[2-(2-Chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS No. 436090-02-7)
2-[2-(2-Chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS No. 436090-02-7) is a specialized organic compound belonging to the benzodiazole family. This compound has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of a chlorophenyl group and a benzodiazole core makes it a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals often search for this compound under keywords like "benzodiazole derivatives", "chlorophenyl acetic acid compounds", and "CAS 436090-02-7 applications", reflecting its relevance in modern chemistry.
In recent years, the demand for heterocyclic compounds like 2-[2-(2-Chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid has surged, driven by their role in drug discovery and material science. The compound's molecular structure allows for interactions with various biological targets, making it a candidate for pharmaceutical intermediates. Searches for "benzodiazole in drug development" or "chlorophenyl derivatives in medicine" highlight the growing interest in its therapeutic potential. Additionally, its stability and reactivity profile make it suitable for organic synthesis and catalysis, topics frequently explored in academic and industrial settings.
The synthesis of 2-[2-(2-Chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multi-step reactions, including cyclization and functional group modification. These processes are often optimized for yield and purity, as indicated by searches for "synthesis of benzodiazole acetic acid" and "CAS 436090-02-7 preparation". The compound's physicochemical properties, such as solubility and melting point, are critical for its application in formulations, a topic frequently queried by chemists and formulators.
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Quality control and analytical methods for 2-[2-(2-Chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid are essential for ensuring its efficacy in research and production. Techniques such as HPLC, NMR, and mass spectrometry are commonly employed, as seen in searches for "CAS 436090-02-7 analysis". Regulatory compliance and safety data are also frequently sought, underscoring the importance of transparency in chemical handling and usage.
In conclusion, 2-[2-(2-Chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS No. 436090-02-7) is a compound of significant scientific and industrial value. Its diverse applications, from pharmaceuticals to material science, make it a subject of ongoing research and innovation. By addressing common queries and highlighting its relevance to contemporary topics like drug discovery and sustainability, this overview aims to provide a comprehensive and accessible resource for professionals and enthusiasts alike.
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